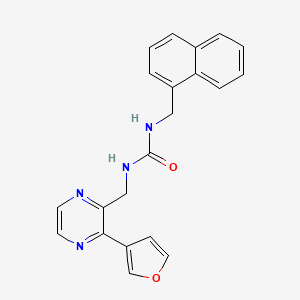

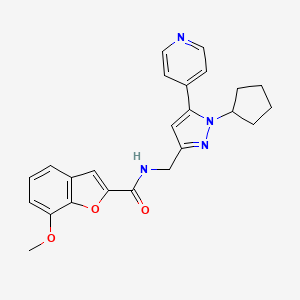

N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide, commonly known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN4924 has shown promising results in preclinical studies as a potent inhibitor of the NEDD8-activating enzyme (NAE), a key regulator of the ubiquitin-proteasome system (UPS).

Applications De Recherche Scientifique

Electrophysiological Activity

One study discussed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating the potential of similar compounds in cardiac applications. Although the specific compound was not directly mentioned, the research provides insights into the structure-activity relationships important for cardiac electrophysiological modulation (Morgan et al., 1990).

Polymer Science

In polymer science, a new class of optically active polyamides incorporating a similar dioxoisoindolinyl moiety was synthesized, showcasing the potential of these compounds in creating materials with specific optical properties. This indicates the compound's relevance in material science and engineering for applications requiring optically active polymers (Faghihi et al., 2010).

Enzyme Inhibition

Research into carbonic anhydrase inhibitors revealed the synthesis of benzene sulfonamide derivatives incorporating a tetrachlorophthalimide moiety, similar in structure to the compound of interest. These derivatives exhibited potent in vitro inhibition of human carbonic anhydrase isoforms, suggesting potential therapeutic applications in disorders involving aberrant enzyme activity (Sethi et al., 2013).

Molecular Docking and Antimalarial Activity

A theoretical investigation involving antimalarial sulfonamides utilized computational calculations and molecular docking studies to explore the reactivity of N-(phenylsulfonyl)acetamide derivatives. This research highlights the broader potential of sulfonamide-based compounds in drug discovery and development, especially in designing treatments for infectious diseases like malaria and possibly COVID-19 (Fahim & Ismael, 2021).

Antiepileptic Activity

The synthesis and evaluation of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives for antiepileptic activity further demonstrate the compound's potential in medicinal chemistry. These derivatives showed significant latency time in seizure threshold methods, suggesting their efficacy as antiepileptic agents (Asadollahi et al., 2019).

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-2-15-6-3-4-13-25(15)31(29,30)16-11-9-14(10-12-16)20(26)23-18-8-5-7-17-19(18)22(28)24-21(17)27/h5,7-12,15H,2-4,6,13H2,1H3,(H,23,26)(H,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFCAOHUYQIYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2757012.png)

![1-Azaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2757013.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2757015.png)

![2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2757021.png)

![N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2757024.png)

![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2757025.png)

![Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2757030.png)

![N-[[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2757031.png)

![N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2757033.png)